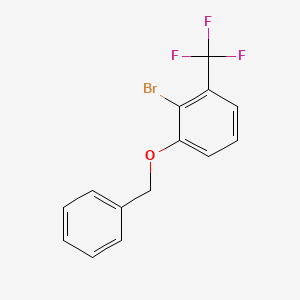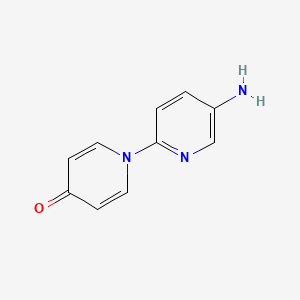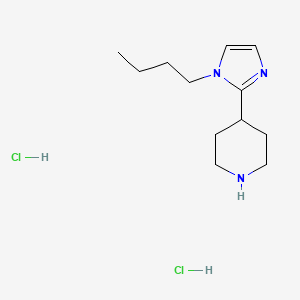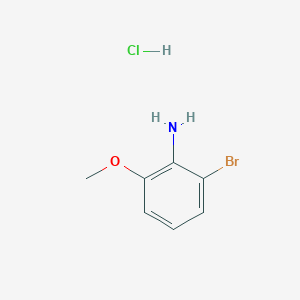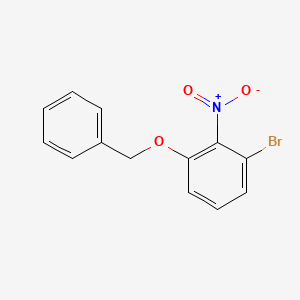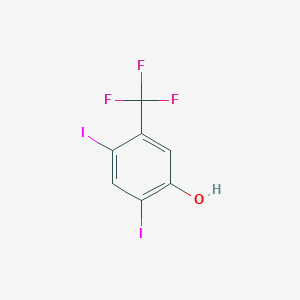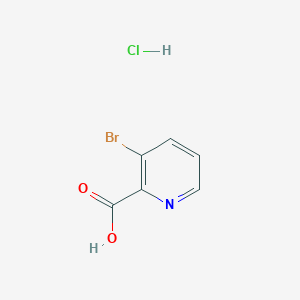
3-Bromopyridine-2-carboxylic acid hydrochloride
説明
3-Bromopyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1403967-63-4 . It has a molecular weight of 238.47 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for 3-Bromopyridine-2-carboxylic acid hydrochloride is1S/C6H4BrNO2.ClH/c7-4-2-1-3-8-5 (4)6 (9)10;/h1-3H, (H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromopyridine-2-carboxylic acid hydrochloride are not available, bromopyridines are known to participate in various organic reactions. For example, they can act as substrates in reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis
3-Bromopyridine-2-carboxylic acid hydrochloride is a solid compound . It has a molecular weight of 238.47 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Electrocatalytic Carboxylation
A groundbreaking application is the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid. This process occurs in an ionic liquid medium under mild conditions, avoiding the use of volatile and toxic solvents. The yield of 6-aminonicotinic acid reached 75% with 100% selectivity, showcasing an innovative approach to synthesizing valuable compounds while addressing environmental concerns (Feng et al., 2010).
Preparation of Arylboronic Acids
The preparation of 3-pyridylboronic acid from 3-bromopyridine through a lithium-halogen exchange method represents another significant application. This technique provides a high yield of the desired product and has been successfully applied to various aryl halides for the synthesis of arylboronic acids, which are crucial intermediates in organic synthesis and pharmaceutical research (Li et al., 2002).
Halogen Atom Migration
Research into the migration of halogen atoms in halogeno-derivatives of pyridine has led to the discovery of the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine from 3-bromo-2,4-dihydroxypyridine. This process, catalyzed by chlorine in an aqueous hydrochloric acid solution, illustrates the intricate reactivity patterns of halogenated pyridines and their derivatives (Hertog & Schogt, 2010).
Ligand Synthesis for Metal Complexation
The synthesis of mono-, bis-, and tris-tridentate ligands from 5'-substituted-2,2'-bipyridine-6-carboxylic acid has been reported. These ligands, derived from 5'-methyl-6-bromo-2,2'-bipyridine, are particularly suitable for complexing lanthanide(III) cations, demonstrating the versatility of 3-Bromopyridine-2-carboxylic acid derivatives in creating complexation agents for various metal ions (Charbonnière, Weibel, & Ziessel, 2001).
Photophysics and Proton Transfer
An ab initio study on 3-hydroxy-picolinic acid highlighted its photophysics, emphasizing the carboxylic group's role in proton transfer between the hydroxyl group's oxygen atom and the ring's nitrogen atom. This research contributes to understanding the photophysical behaviors of pyridine carboxylic acids, which is crucial for developing photonic and electronic materials (Rode & Sobolewski, 2012).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-bromopyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGMINLRJVVAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



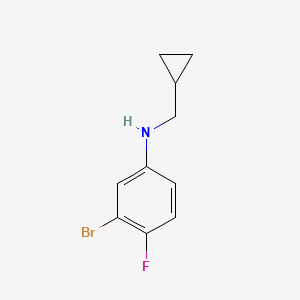
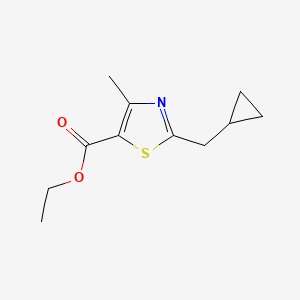
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

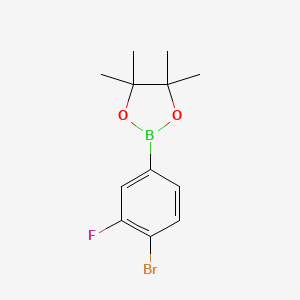
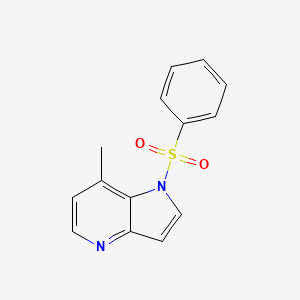
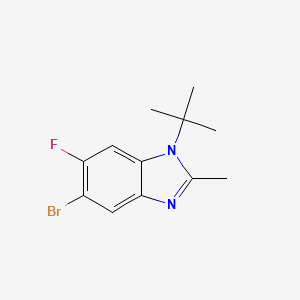
![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
